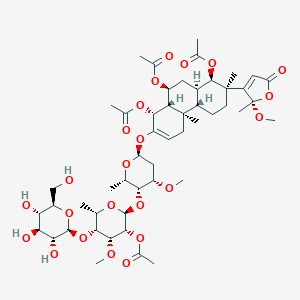
N-(2-butyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-butyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide, commonly known as BTF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTF is a tetrazole-based compound that possesses unique properties, making it a promising candidate for various scientific research applications.
作用机制
The mechanism of action of BTF involves the inhibition of the Akt/mTOR pathway, which is a signaling pathway that plays a crucial role in cell growth and survival. BTF inhibits the activity of Akt and mTOR, which leads to the induction of apoptosis and inhibition of cell proliferation. BTF has also been shown to inhibit the expression of various oncogenes and tumor suppressor genes, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
BTF has been shown to exhibit several biochemical and physiological effects. BTF has been demonstrated to have anti-inflammatory and anti-oxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. BTF has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
BTF has several advantages for lab experiments. BTF is a stable compound that can be easily synthesized in large quantities, making it a viable option for large-scale experiments. BTF has also been shown to exhibit low toxicity, making it a safe compound for experiments. However, BTF has some limitations for lab experiments. BTF is a relatively new compound, and its properties and applications are still being studied. Further research is needed to fully understand the potential of BTF in various scientific research fields.
未来方向
There are several future directions for research on BTF. One of the most promising directions is in the field of cancer research. Further studies are needed to fully understand the anti-cancer activity of BTF and its mechanism of action. BTF also has potential applications in the treatment of various inflammatory and neurodegenerative diseases, and further research is needed to explore these applications. Additionally, BTF can be modified to enhance its properties and applications, and further research is needed in this area as well.
Conclusion:
In conclusion, BTF is a promising compound that has potential applications in various scientific research fields. BTF has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential candidate for the treatment of various diseases. The synthesis method of BTF has been optimized to yield high purity and high yield, making it a viable option for large-scale production. Further research is needed to fully understand the potential of BTF in various scientific research fields.
合成方法
The synthesis of BTF involves the reaction of 2,3,5,6-tetrafluoro-4-methoxybenzoic acid with butylamine and sodium azide. The reaction is carried out in the presence of a suitable solvent and a catalyst, which facilitates the formation of the tetrazole ring. The resulting product is then purified using column chromatography to obtain pure BTF. The synthesis method of BTF has been optimized to yield high purity and high yield, making it a viable option for large-scale production.
科学研究应用
BTF has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of BTF is in the field of cancer research. BTF has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. BTF has also been demonstrated to be effective in inhibiting the proliferation of cancer cells in vitro and in vivo.
属性
产品名称 |
N-(2-butyl-2H-tetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
|---|---|
分子式 |
C13H13F4N5O2 |
分子量 |
347.27 g/mol |
IUPAC 名称 |
N-(2-butyltetrazol-5-yl)-2,3,5,6-tetrafluoro-4-methoxybenzamide |
InChI |
InChI=1S/C13H13F4N5O2/c1-3-4-5-22-20-13(19-21-22)18-12(23)6-7(14)9(16)11(24-2)10(17)8(6)15/h3-5H2,1-2H3,(H,18,20,23) |
InChI 键 |
RVVSVPKRQHUNAT-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F |
规范 SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=C(C(=C(C(=C2F)F)OC)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)

![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)




![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-furamide](/img/structure/B236283.png)
